3-(Aminomethyl)-5-(4-pyridyl)pyrazole
Overview
Description
“3-(Aminomethyl)-5-(4-pyridyl)pyrazole” is a chemical compound with the molecular formula C9H10N4 . It’s used as a specialty chemical and pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a pyridyl group and an aminomethyl group .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 174.20 . Other specific physical and chemical properties are not available in the search results.Scientific Research Applications
Versatile Scaffold in Organic Synthesis
Pyrazoles, including derivatives like 3-(Aminomethyl)-5-(4-pyridyl)pyrazole, are recognized for their versatility in organic synthesis and medicinal chemistry. They serve as starting materials for creating complex heterocyclic systems, often used in pharmaceuticals. The structure of pyrazoles, displaying tautomerism, influences their reactivity and properties, impacting both their synthetic applications and biological activities (Secrieru, O’Neill, & Cristiano, 2019).
Anticancer Agents
This compound derivatives have been explored as potential anticancer agents. The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which includes derivatives of this compound, has shown promise in antitumor activities (Temple, Rose, Comber, & Rener, 1987).
Antibacterial Delivery Systems
In the development of antibacterial delivery systems, this compound derivatives have been synthesized and evaluated. Encapsulation in dendrimer nanoparticles has been shown to improve their biological features, offering potential in combating multidrug-resistant bacteria and tuberculosis (Brullo et al., 2022).
Synthesis of Complex Arylated Pyrazoles
The compound plays a significant role in the synthesis of complex arylated pyrazoles. Methods involving catalytic intermolecular C-H arylation of pyrazoles have been developed, indicating the importance of this compound in the synthesis of pharmacologically relevant compounds (Goikhman, Jacques, & Sames, 2009).
Development of Kinase-Focused Libraries
This pyrazole derivative is also significant in developing libraries of compounds for kinase and cancer drug targets. Its hydrogen bond donor and acceptor arrangement makes it suitable for ATP competitive binding to kinase enzymes (Smyth et al., 2010).
Synthesis of Fluorescence Dyes
This compound derivatives have been used in synthesizing fluorescence dyes, particularly in the development of tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores. These compounds exhibit high fluorescence quantum yields and good stability, making them valuable in various applications, including living cell imaging (Chen et al., 2012).
Safety and Hazards
properties
IUPAC Name |
(3-pyridin-4-yl-1H-pyrazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-6-8-5-9(13-12-8)7-1-3-11-4-2-7/h1-5H,6,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRVXVQGZVKOAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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